Boc-N-Me-D-Allo-Ile-OH
CAS No.: 53462-50-3
Cat. No.: VC21550201
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53462-50-3 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 |
Standard InChI Key | HTBIAUMDQYXOFG-DTWKUNHWSA-N |
Isomeric SMILES | CC[C@H](C)[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Boc-N-Me-D-Allo-Ile-OH features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, which is crucial for selective reactions during peptide synthesis. This protecting group enhances the compound's stability and solubility, making it particularly suitable for controlled chemical reactions in research settings . The presence of N-methylation combined with the D-allo configuration of isoleucine creates a unique structural profile that significantly influences peptide folding and interactions.
Basic Identifiers and Physical Properties
The compound is characterized by specific chemical identifiers that distinguish it from related amino acid derivatives, as outlined in the following table:
Property | Value |
---|---|
CAS Number | 53462-50-3 |
Molecular Formula | C12H23NO4 |
Molecular Weight | 245.32 g/mol |
IUPAC Name | (2R,3S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C12H23NO4/c1-7-8(2)9(10(14)15)13(6)11(16)17-12(3,4)5/h8-9H,7H2,1-6H3,(H,14,15)/t8-,9+/m0/s1 |
InChIKey | HTBIAUMDQYXOFG-DTWKUNHWSA-N |
Canonical SMILES | CCC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
The compound's stereochemistry is a defining feature, with the D-allo configuration representing a specific three-dimensional arrangement that differs from the more common L-isoleucine isomer. This stereochemical arrangement is particularly important for its function in peptide chemistry and influences the conformational properties of peptides incorporating this building block.
Structural Characteristics
The structure of Boc-N-Me-D-Allo-Ile-OH contains several key elements that contribute to its functionality:
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The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino function, allowing selective reactions during peptide synthesis
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The N-methyl group provides conformational constraints when incorporated into peptides
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The D-allo configuration of isoleucine represents a specific stereochemistry that differs from natural L-isoleucine
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The carboxylic acid group remains available for peptide bond formation
These structural features collectively determine how the compound behaves in chemical reactions and influences the three-dimensional structure of peptides into which it is incorporated .
Synthesis Methodologies
The synthesis of Boc-N-Me-D-Allo-Ile-OH typically involves multi-step reactions with specific reagents and controlled conditions. These synthetic approaches are designed to ensure stereochemical integrity and high purity of the final product.
Standard Synthetic Route
According to documented synthesis methods, a common approach to producing Boc-N-Me-D-Allo-Ile-OH involves a two-step process :
Step | Reagents | Conditions | Purpose |
---|---|---|---|
1 | Sodium hydrogencarbonate / tetrahydrofuran; water | 20°C | Initial protection and functionalization |
2 | Sodium hydride / tetrahydrofuran | 26 h / 0-20°C / Inert atmosphere | N-methylation under controlled conditions |
This synthetic route must be conducted under carefully controlled conditions, particularly for the second step which requires an inert atmosphere to prevent side reactions . The use of sodium hydride as a strong base facilitates the N-methylation process while maintaining the stereochemical integrity of the amino acid backbone.
Alternative Synthesis Approaches
Additional synthetic strategies may be employed depending on the starting materials and desired scale. These approaches often involve:
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Protection of the amine group with Boc anhydride
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Selective N-methylation using appropriate alkylating agents
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Careful control of reaction conditions to maintain the D-allo stereochemistry
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Final deprotection steps to yield the target compound
Applications in Peptide Chemistry
Boc-N-Me-D-Allo-Ile-OH serves as a valuable building block in peptide synthesis, with applications spanning various areas of research and development.
Case Studies in Peptide Synthesis
Research literature provides specific examples of Boc-N-Me-D-Allo-Ile-OH's application in peptide chemistry. In one notable example, related protected amino acids like Boc-D-N-Me-Phe-OH were used in the synthesis of teixobactin analogues, demonstrating the importance of this class of compounds in the development of antimicrobial peptides .
The study described the synthesis of teixobactin derivatives, where D-Thr8 was introduced without a protecting group at the hydroxyl position, followed by the use of Boc-protected N-methylated amino acids to access the main peptidyl chain . This example highlights the utility of protected, N-methylated amino acids in complex peptide synthesis projects targeting biologically active compounds.
Pharmaceutical and Biotechnological Applications
Boc-N-Me-D-Allo-Ile-OH and similar protected amino acid derivatives find extensive applications in pharmaceutical research and biotechnology.
Drug Development
In pharmaceutical development, Boc-N-Me-D-Allo-Ile-OH serves as a building block for designing novel therapeutics . Its incorporation into peptide-based drug candidates can impart several beneficial properties:
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Increased resistance to proteolytic degradation
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Improved membrane permeability
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Enhanced binding affinity to biological targets
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Modified pharmacokinetic profiles
These properties make N-methylated amino acids particularly valuable in developing drugs targeting neurological disorders and other conditions where standard peptide therapeutics face challenges related to stability and bioavailability .
Biotechnological Applications
The compound plays a significant role in various biotechnological applications, including:
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Production of biologically active peptides for research purposes
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Development of peptide-based vaccines
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Creation of diagnostic tools using modified peptides
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Study of protein-ligand interactions
Research on Boc-N-Me-D-Allo-Ile-OH focuses on its role in peptide frameworks and its potential as a probe molecule to study protein-ligand interactions. The D-allo configuration and N-methylation significantly influence peptide conformation and biological activity, making it a valuable tool in biotechnology research.
Structure-Activity Relationship Studies
The structural features of Boc-N-Me-D-Allo-Ile-OH significantly impact the biological activity of peptides incorporating this building block, as demonstrated in structure-activity relationship studies.
Impact of N-Methylation
N-methylation of amino acids, as seen in Boc-N-Me-D-Allo-Ile-OH, introduces several important modifications to peptide properties:
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Elimination of hydrogen bond donor capability at the methylated position
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Introduction of steric constraints that affect peptide folding
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Alteration of cis-trans isomerization rates of peptide bonds
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Increased lipophilicity, potentially enhancing membrane permeability
Research has shown that N-methylation can significantly impact the biological activity of peptides. For example, in studies of teixobactin analogues, it was observed that terminal N-methyl substitution affected antimicrobial activity, with N,N-dimethyl substitution causing a significant reduction in activity . This suggests that the terminal NH proton plays an important role in the compound's binding with bacterial cell wall precursors like lipid II or lipid III.
Significance of D-Allo Stereochemistry
The D-allo configuration in Boc-N-Me-D-Allo-Ile-OH represents a specific stereochemical arrangement that differs from both the natural L-isoleucine and the more common D-isoleucine:
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The D-configuration at the α-carbon (C2) inverts the orientation compared to natural L-amino acids
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The "allo" designation indicates an inverted stereocenter at the β-carbon (C3)
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This unique stereochemistry creates distinct conformational preferences in peptides
This stereochemical arrangement contributes to the compound's ability to induce specific secondary structures in peptides, making it valuable for designing peptidomimetics with precise three-dimensional arrangements.
Comparative Analysis with Related Compounds
Boc-N-Me-D-Allo-Ile-OH belongs to a family of protected, modified amino acids used in peptide synthesis. Understanding its relationship to similar compounds provides valuable context for its applications.
Comparison with Other Protected Amino Acids
The following table compares Boc-N-Me-D-Allo-Ile-OH with related compounds:
Compound | Stereochemistry | N-Protection | N-Methylation | Applications |
---|---|---|---|---|
Boc-N-Me-D-Allo-Ile-OH | D-allo | Boc | Yes | Peptide synthesis, peptidomimetics |
Boc-N-Me-L-Ile-OH | L | Boc | Yes | Standard peptide synthesis |
Boc-D-Ile-OH | D | Boc | No | D-peptide synthesis |
Boc-L-Allo-Ile-OH | L-allo | Boc | No | Modified peptide synthesis |
Boc-N-Me-L-Allo-Ile-OH | L-allo | Boc | Yes | Similar to D-allo but different stereochemistry |
The differences in stereochemistry and N-methylation status result in distinct conformational properties when these building blocks are incorporated into peptides . These differences can be exploited to achieve specific structural motifs in peptide design.
Applications in Antimicrobial Peptide Research
Protected amino acid derivatives like Boc-N-Me-D-Allo-Ile-OH and related compounds have been employed in the development of antimicrobial peptides. Research on teixobactin analogues has demonstrated the importance of N-terminal modification for antimicrobial activity .
Studies have shown that modifications to the N-terminus of peptides can significantly impact their antimicrobial properties. For example, research on Arg10-teixobactin indicated that the terminal NH proton plays an important role in binding to bacterial targets, with N,N-dimethyl substitution reducing activity compared to compounds with no terminal N-methyl group or single N-methyl substitution .
Recent Research Findings and Future Directions
Recent research involving Boc-N-Me-D-Allo-Ile-OH and related compounds highlights their continuing importance in peptide chemistry and drug development.
Emerging Applications
Current research indicates expanding applications for Boc-N-Me-D-Allo-Ile-OH in:
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Development of macrocyclic peptides using diverse cyclization strategies
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Creation of peptide-based antimalarial compounds
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Research on protein folding mechanisms and conformational stability
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Design of peptide libraries for drug discovery screening
These applications leverage the unique structural features of Boc-N-Me-D-Allo-Ile-OH to create peptides with specific conformational properties and biological activities .
Future Research Directions
The future of research involving Boc-N-Me-D-Allo-Ile-OH may focus on:
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Development of more efficient synthetic routes with higher yields
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Exploration of new therapeutic applications in areas beyond antimicrobial research
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Investigation of how N-methylated amino acids affect peptide-protein interactions
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Integration with computational design approaches to create peptides with precise structural features
These research directions will continue to expand our understanding of how modified amino acids can be employed in creating peptides with enhanced properties for medical and biotechnological applications .
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